1-((5-chlorothiophen-2-yl)sulfonyl)-N-phenylpiperidine-2-carboxamide
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Overview
Description
1-((5-chlorothiophen-2-yl)sulfonyl)-N-phenylpiperidine-2-carboxamide is a synthetic organic compound that features a piperidine ring, a phenyl group, and a sulfonyl group attached to a chlorothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-phenylpiperidine-2-carboxamide typically involves multiple steps:
Formation of the Chlorothiophene Moiety: The starting material, 5-chlorothiophene, is synthesized through chlorination of thiophene using reagents like sulfuryl chloride or chlorine gas under controlled conditions.
Sulfonylation: The 5-chlorothiophene is then subjected to sulfonylation using reagents such as sulfonyl chlorides in the presence of a base like pyridine or triethylamine to form the 5-chlorothiophen-2-yl sulfonyl chloride.
Coupling with Piperidine: The sulfonyl chloride intermediate is reacted with N-phenylpiperidine-2-carboxamide in the presence of a base to form the final product. This step often requires a catalyst such as a palladium complex to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-((5-chlorothiophen-2-yl)sulfonyl)-N-phenylpiperidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: The chlorothiophene moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 1-((5-chlorothiophen-2-yl)sulfonyl)-N-phenylpiperidine-2-carboxamide can be used as a building block for the synthesis of more complex molecules
Biology
This compound may serve as a lead compound in drug discovery, particularly in the development of pharmaceuticals targeting specific biological pathways. Its structural features suggest potential activity as an enzyme inhibitor or receptor modulator.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential in treating diseases such as cancer, inflammation, or neurological disorders. The presence of the sulfonyl group is often associated with enhanced bioavailability and metabolic stability.
Industry
In the materials science industry, this compound could be used in the development of novel polymers or as a precursor for the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-phenylpiperidine-2-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can form strong hydrogen bonds, enhancing the compound’s binding affinity to its target.
Comparison with Similar Compounds
Similar Compounds
1-((5-chlorothiophen-2-yl)sulfonyl)piperidine: Lacks the phenyl group, which may affect its biological activity and chemical reactivity.
1-((5-bromothiophen-2-yl)sulfonyl)-N-phenylpiperidine-2-carboxamide: Similar structure but with a bromine atom instead of chlorine, potentially altering its reactivity and biological properties.
1-((5-chlorothiophen-2-yl)sulfonyl)-N-methylpiperidine-2-carboxamide: Contains a methyl group instead of a phenyl group, which may influence its pharmacokinetic properties.
Uniqueness
1-((5-chlorothiophen-2-yl)sulfonyl)-N-phenylpiperidine-2-carboxamide is unique due to the combination of its structural features, including the chlorothiophene moiety, the sulfonyl group, and the phenyl-substituted piperidine ring. These features confer specific chemical reactivity and potential biological activity that distinguish it from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-phenylpiperidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S2/c17-14-9-10-15(23-14)24(21,22)19-11-5-4-8-13(19)16(20)18-12-6-2-1-3-7-12/h1-3,6-7,9-10,13H,4-5,8,11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFKVXHDBJOBGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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